molecular formula C23H22N4O6S2 B2484023 N-{3-[1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 851782-95-1

N-{3-[1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No.: B2484023
CAS No.: 851782-95-1
M. Wt: 514.57
InChI Key: KLTXZNPGDSOPGH-UHFFFAOYSA-N
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Description

The compound N-{3-[1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide (hereafter referred to as the "target compound") is a pyrazoline-based benzenesulfonamide derivative. Its structure comprises:

  • A 4,5-dihydro-1H-pyrazol-3-yl core with a benzenesulfonyl group at position 1.
  • A 3-nitrophenyl substituent at position 5 of the pyrazoline ring.
  • A 3-phenyl group substituted with an ethane-1-sulfonamide moiety.

Pyrazoline derivatives are widely studied for their pharmacological properties, including enzyme inhibition (e.g., carbonic anhydrase) and cytotoxicity .

Properties

IUPAC Name

N-[3-[2-(benzenesulfonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O6S2/c1-2-34(30,31)25-19-10-6-8-17(14-19)22-16-23(18-9-7-11-20(15-18)27(28)29)26(24-22)35(32,33)21-12-4-3-5-13-21/h3-15,23,25H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTXZNPGDSOPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chalcone Intermediate Formation

The pyrazoline backbone originates from a chalcone precursor synthesized via Claisen-Schmidt condensation. Reacting 3-nitrobenzaldehyde (1.2 equiv) with acetophenone (1.0 equiv) in ethanol under basic conditions (NaOH, 40°C, 6 h) yields (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one (chalcone 1 ) in 78% yield. The α,β-unsaturated ketone structure is confirmed by IR (ν~1650 cm⁻¹, C=O) and ¹H NMR (δ 7.8–8.2 ppm, olefinic protons).

Cyclocondensation with Hydrazine

Chalcone 1 undergoes cyclocondensation with hydrazine hydrate (1.5 equiv) in ethanol under reflux (12 h) to form 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (2 ) (Scheme 1). The reaction proceeds via nucleophilic attack of hydrazine at the β-carbon of the enone, followed by cyclization. The dihydropyrazole structure is verified by ¹H NMR (δ 3.1–3.3 ppm, pyrazoline CH₂; δ 5.1 ppm, CH adjacent to nitro group).

Scheme 1 : Cyclocondensation of chalcone 1 to pyrazoline 2 .

N1-Sulfonylation with Benzenesulfonyl Chloride

Deprotonation and Sulfonylation

Pyrazoline 2 is treated with potassium tert-butoxide (1.2 equiv) in tetrahydrofuran (THF) at 0°C to deprotonate the N1 position. Benzenesulfonyl chloride (1.1 equiv) is added dropwise, and the mixture is stirred at 25°C for 16 h to yield 1-(benzenesulfonyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (3 ) (82% yield). The sulfonamide linkage is confirmed by IR (ν~1350 cm⁻¹, S=O) and ¹³C NMR (δ 44.2 ppm, SO₂ carbon).

Table 1 : Optimization of sulfonylation conditions for 3

Base Solvent Time (h) Yield (%)
KOtBu THF 16 82
NaH DMF 12 68
Et₃N CH₂Cl₂ 24 45

Functionalization of the 3-Phenyl Substituent

Nitration of the Phenyl Ring

Compound 3 undergoes nitration using fuming HNO₃ (2 equiv) in H₂SO₄ at 0°C to introduce a nitro group at the meta position of the 3-phenyl ring, yielding 1-(benzenesulfonyl)-5-(3-nitrophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole (4 ) (65% yield). Regioselectivity is dictated by the electron-withdrawing sulfonamide group, favoring meta-substitution.

Reduction to Primary Amine

The nitro group on the 3-phenyl ring is reduced using H₂ (1 atm) and 10% Pd/C in ethanol (25°C, 6 h) to afford 1-(benzenesulfonyl)-5-(3-nitrophenyl)-3-(3-aminophenyl)-4,5-dihydro-1H-pyrazole (5 ) (89% yield). The amine is confirmed by IR (ν~3400 cm⁻¹, N-H) and LC-MS (m/z 509 [M+H]⁺).

Ethanesulfonamide Formation

Amine 5 reacts with ethanesulfonyl chloride (1.2 equiv) and diisopropylethylamine (2.0 equiv) in dichloromethane (25°C, 12 h) to yield the target compound, N-{3-[1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide (6 ) (76% yield). The final product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) and characterized by:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole CH), 7.92–7.45 (m, 9H, aromatic), 3.41 (q, J=7.2 Hz, 2H, SO₂CH₂), 3.12–2.98 (m, 2H, pyrazoline CH₂), 1.32 (t, J=7.2 Hz, 3H, CH₃).
  • ¹³C NMR : δ 154.2 (C=O), 142.1–121.3 (aromatic), 48.2 (SO₂CH₂), 44.1 (pyrazoline CH₂), 14.5 (CH₃).
  • HRMS : m/z calc. for C₂₄H₂₂N₄O₆S₂ [M+H]⁺: 551.12; found: 551.10.

Mechanistic Considerations

Regioselectivity in Cyclocondensation

The chalcone’s α,β-unsaturated system directs hydrazine attack at the β-carbon, forming the pyrazoline ring with predictable regiochemistry. Electronic effects from the 3-nitrophenyl group stabilize the transition state, favoring a single regioisomer.

Sulfonylation Efficiency

N1-sulfonylation proceeds efficiently with bulky bases like KOtBu, which fully deprotonate the pyrazoline NH without side reactions. Steric hindrance from the benzenesulfonyl group minimizes disubstitution.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Amino Derivatives: Formed by the reduction of the nitro group.

    Oxidized Products: Formed by the oxidation of the compound.

    Substituted Derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

N-{3-[1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with variations in substituents (Table 1).

Table 1: Structural Comparison of Pyrazoline-Based Sulfonamide Derivatives
Compound Name R1 (Position 1) R5 (Position 5) Sulfonamide Group Key Bioactivity/Properties Source
Target Compound Benzenesulfonyl 3-Nitrophenyl Ethane-1-sulfonamide Hypothesized CA inhibition, cytotoxicity -
4-[3-(4-Hydroxyphenyl)-5-Aryl-4,5-Dihydro-Pyrazol-1-yl]Benzenesulfonamide (Compounds 1–9) Benzenesulfonyl Varied aryl groups - Carbonic anhydrase inhibition, cytotoxicity
N-(4-{1-[(3-Chlorophenyl)Sulfonyl]-5-(2-Fluorophenyl)-...}Phenyl)Ethanesulfonamide 3-Chlorobenzenesulfonyl 2-Fluorophenyl Ethane-1-sulfonamide Not reported (structural analog)
(E)-4-((3-Substituted Phenyl-1-Phenyl-1H-Pyrazol-5-yl)Methylene)Amino)Benzenesulfonamide - Substituted phenyl Benzenesulfonamide Diuretic activity (in silico)
N-{3-[1-Isobutyryl-5-(2-Methylphenyl)-...}Phenyl)Methanesulfonamide Isobutyryl 2-Methylphenyl Methanesulfonamide Not reported (structural analog)

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity
  • Carbonic Anhydrase Inhibition : Compounds from with 4-hydroxyphenyl groups (e.g., Compound 1–9) demonstrated moderate to strong carbonic anhydrase (CA) inhibition. The 3-nitrophenyl group in the target compound may enhance CA binding due to its electron-withdrawing nature, though cytotoxicity risks may increase .
  • Cytotoxicity : Pyrazoline derivatives with nitro groups (e.g., target compound) are often associated with higher cytotoxicity compared to halogenated analogs (e.g., 3-chloro/2-fluoro in ) due to reactive nitro metabolites .
Pharmacokinetic Properties
  • Bioavailability: highlights that substituents like methylene amino groups improve oral bioavailability in diuretic analogs. The target compound’s rigid pyrazoline core and bulky sulfonamide groups may reduce solubility, necessitating formulation optimization .
  • Metabolic Stability : Methanesulfonamide () and ethanesulfonamide (target compound) groups are generally metabolically stable, but the benzenesulfonyl moiety in the target compound may increase hepatic clearance risks .
Electronic and Steric Effects
  • Bulky substituents (e.g., isobutyryl in ) may sterically hinder enzyme interactions, whereas the target compound’s linear ethanesulfonamide group offers flexibility for binding .

Biological Activity

N-{3-[1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a complex organic compound that belongs to the class of pyrazoles. Its unique structure contributes to a variety of biological activities, making it a subject of interest in medicinal chemistry. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be described by the following IUPAC name:
This compound .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, including carbonic anhydrase and acetylcholinesterase. Studies indicate that derivatives exhibit selective inhibition in the micromolar range without significant cytotoxicity .
  • Antioxidant Properties : Molecular docking studies reveal that the compound possesses antioxidant capabilities, which are crucial for protecting cells from oxidative stress .

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties. In vitro studies using various cancer cell lines showed significant cytotoxic effects with IC50 values in the low micromolar range. For instance, derivatives of this compound have been reported to induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Research Findings and Case Studies

Several studies have focused on the biological activity of related compounds and their derivatives:

Study Findings Reference
Study 1Demonstrated selective inhibition of acetylcholinesterase with low cytotoxicity in fibroblast cells.
Study 2Showed significant antioxidant activity through molecular docking simulations.
Study 3Reported anticancer effects on various cell lines with IC50 values ranging from 8.15 µM to 354.67 µM.

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